molecular formula C37H51N9O9 B14249781 N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid CAS No. 494766-02-8

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid

Cat. No.: B14249781
CAS No.: 494766-02-8
M. Wt: 765.9 g/mol
InChI Key: UBIGSYQJTYHZDM-OFCLUOCGSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid is a complex peptide compound with significant potential in various scientific fields This compound is composed of multiple amino acids, each contributing to its unique properties and functions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, often using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.

Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tyrosine and tryptophan.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H~2~O~2~) or iodine (I~2~) under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of specialized biomaterials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For instance, it may interact with G-protein coupled receptors (GPCRs) or ion channels, leading to downstream signaling events that affect cell function and behavior.

Comparison with Similar Compounds

N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid can be compared to other peptides with similar structures and functions:

The uniqueness of N5-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-L-glutamic acid lies in its specific amino acid sequence, which imparts distinct chemical and biological characteristics.

Properties

CAS No.

494766-02-8

Molecular Formula

C37H51N9O9

Molecular Weight

765.9 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid

InChI

InChI=1S/C37H51N9O9/c1-3-20(2)31(35(53)43-27(36(54)55)14-15-30(48)49)46-34(52)29(18-22-19-42-26-9-5-4-7-24(22)26)45-33(51)28(17-21-10-12-23(47)13-11-21)44-32(50)25(38)8-6-16-41-37(39)40/h4-5,7,9-13,19-20,25,27-29,31,42,47H,3,6,8,14-18,38H2,1-2H3,(H,43,53)(H,44,50)(H,45,51)(H,46,52)(H,48,49)(H,54,55)(H4,39,40,41)/t20-,25-,27-,28-,29-,31-/m0/s1

InChI Key

UBIGSYQJTYHZDM-OFCLUOCGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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